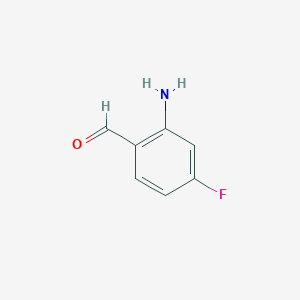

2-Amino-4-fluorobenzaldehyde

Descripción general

Descripción

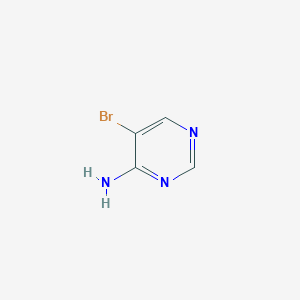

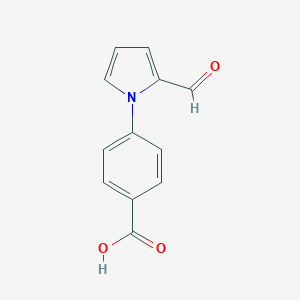

2-Amino-4-fluorobenzaldehyde is a chemical compound with the molecular formula C7H6FNO. It has a molecular weight of 139.13 . It is used in various chemical reactions due to its unique properties .

Synthesis Analysis

The 4-fluorobenzaldehyde isomer, a component of 2-Amino-4-fluorobenzaldehyde, can be produced by a halogen-exchange reaction with 4-chlorobenzaldehyde .Molecular Structure Analysis

The InChI code for 2-Amino-4-fluorobenzaldehyde is 1S/C7H6FNO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,9H2 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

A three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines has been developed. A possible reaction mechanism includes Knoevenagel condensation followed by aromatic nucleophilic substitution .Physical And Chemical Properties Analysis

2-Amino-4-fluorobenzaldehyde has a boiling point of 49-52°C . It is typically shipped at room temperature .Aplicaciones Científicas De Investigación

Pharmacology

In pharmacology, 2-Amino-4-fluorobenzaldehyde is utilized in the synthesis of various compounds with potential therapeutic effects. It’s particularly valuable in the development of 2-aminothiazole-based compounds, which exhibit a range of biological activities such as anticancer, antioxidant, antimicrobial, and anti-inflammatory properties . The compound’s ability to act as a precursor in synthesizing these derivatives makes it a significant player in drug discovery and development.

Material Science

2-Amino-4-fluorobenzaldehyde finds its application in material science as a precursor for synthesizing complex organic molecules. Its reactivity due to the aldehyde group allows for the creation of Schiff base compounds, which can be used in the development of new materials with antimicrobial properties . Additionally, it’s involved in regioselective reactions that are crucial for designing materials with specific molecular architectures .

Chemical Synthesis

In chemical synthesis, this compound is a versatile intermediate. It can undergo nucleophilic substitution reactions where the fluorine atom is replaced with various amines, leading to the formation of different benzaldehyde derivatives . These derivatives are essential for synthesizing heterocycles and other organic compounds, which are the building blocks of many pharmaceuticals and agrochemicals.

Analytical Chemistry

2-Amino-4-fluorobenzaldehyde derivatives are used as fluorescence derivatization reagents for the detection of aromatic aldehydes in liquid chromatography. This application is crucial for the qualitative and quantitative analysis of complex mixtures in various research and industrial settings.

Life Sciences

In life sciences, 2-Amino-4-fluorobenzaldehyde is used in molecular biology and biochemistry for protein and enzyme research. It can be used to modify proteins or peptides, which helps in understanding their structure and function. The compound’s properties also make it suitable for use in simulation visualizations in computational biology programs .

Environmental Science

Environmental science benefits from the use of 2-Amino-4-fluorobenzaldehyde in studying the degradation pathways of certain pesticides. For instance, it’s identified as a decay product in the biotic and abiotic degradation processes of pesticides like Dufulin in soils, which helps in understanding the environmental impact and breakdown of these chemicals .

Mecanismo De Acción

Target of Action

It’s known that the compound can undergo nucleophilic substitution reactions with amines . This suggests that it could potentially interact with biological targets that have nucleophilic groups.

Mode of Action

The mode of action of 2-Amino-4-fluorobenzaldehyde involves its interaction with amines through a nucleophilic substitution reaction . The fluorine atom in 4-fluorobenzaldehyde can be substituted with amines (morpholine, piperidine or cytisine) under convection heating and microwave irradiation . This reaction probably occurs by an addition-elimination mechanism .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . . These properties suggest that the compound could have good bioavailability.

Action Environment

The action of 2-Amino-4-fluorobenzaldehyde can be influenced by various environmental factors. For instance, the nucleophilic substitution reactions it undergoes can be facilitated by convection heating and microwave irradiation . Additionally, its pharmacokinetic properties, such as GI absorption and BBB permeability, could be affected by factors like pH and the presence of other substances .

Safety and Hazards

Direcciones Futuras

Fluorobenzaldehyde, including 2-Amino-4-fluorobenzaldehyde, can be used to make a variety of Schiff base compounds through a condensation reaction. Schiff bases containing halogenated aromatic rings exhibit antimicrobial properties . This suggests potential future directions in the development of new antimicrobial agents.

Propiedades

IUPAC Name |

2-amino-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVIOYDHBGVZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592650 | |

| Record name | 2-Amino-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-fluorobenzaldehyde | |

CAS RN |

152367-89-0 | |

| Record name | 2-Amino-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-Amino-4-fluorobenzaldehyde in the synthesis of 3-aryloxyquinoline derivatives?

A1: 2-Amino-4-fluorobenzaldehyde serves as a crucial building block in the synthesis of 3-aryloxyquinoline derivatives []. The research outlines a method where it reacts with α-aryloxyketone derivatives, such as 1-phenoxypropane-2-on, in the presence of a base and a lower alcohol solvent like methanol. This reaction forms the desired 3-aryloxyquinoline derivative.

Q2: Are there any specific advantages of using 2-Amino-4-fluorobenzaldehyde in this synthesis compared to other similar compounds?

A2: The research paper primarily focuses on the synthetic methodology and does not directly compare the efficacy of 2-Amino-4-fluorobenzaldehyde with other similar compounds []. Further research would be needed to assess if using 2-Amino-4-fluorobenzaldehyde offers specific advantages like improved reaction yields, milder reaction conditions, or easier purification processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B111890.png)